![molecular formula C20H16N6O B12573469 1-(3-phenylphenyl)-3-[2-(2H-tetrazol-5-yl)phenyl]urea CAS No. 265646-66-0](/img/structure/B12573469.png)
1-(3-phenylphenyl)-3-[2-(2H-tetrazol-5-yl)phenyl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-phenylphenyl)-3-[2-(2H-tetrazol-5-yl)phenyl]urea is a synthetic organic compound that features a urea linkage between a biphenyl and a tetrazole moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-phenylphenyl)-3-[2-(2H-tetrazol-5-yl)phenyl]urea typically involves the following steps:
Formation of Biphenyl Intermediate: The biphenyl intermediate can be synthesized through a Suzuki coupling reaction between a phenylboronic acid and a halogenated benzene derivative.
Tetrazole Formation: The tetrazole moiety can be introduced via a [2+3] cycloaddition reaction between an azide and a nitrile group.
Urea Linkage Formation: The final step involves the reaction of the biphenyl intermediate with the tetrazole derivative in the presence of a suitable isocyanate to form the urea linkage.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of high-throughput screening techniques and automated synthesis platforms.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-phenylphenyl)-3-[2-(2H-tetrazol-5-yl)phenyl]urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study biological pathways.
Medicine: Potential use as a drug candidate for targeting specific enzymes or receptors.
Industry: Use in the development of new materials or catalysts.
Wirkmechanismus
The mechanism of action of 1-(3-phenylphenyl)-3-[2-(2H-tetrazol-5-yl)phenyl]urea involves its interaction with specific molecular targets. The urea linkage and tetrazole moiety may allow the compound to bind to enzymes or receptors, modulating their activity. The exact pathways and targets would depend on the specific biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(3-phenylphenyl)-3-[2-(1H-tetrazol-5-yl)phenyl]urea: Similar structure but with a different tetrazole isomer.
1-(3-phenylphenyl)-3-[2-(2H-tetrazol-5-yl)phenyl]thiourea: Similar structure but with a thiourea linkage instead of urea.
Uniqueness
1-(3-phenylphenyl)-3-[2-(2H-tetrazol-5-yl)phenyl]urea is unique due to its specific combination of biphenyl and tetrazole moieties, which may confer distinct biological or chemical properties compared to similar compounds.
Eigenschaften
CAS-Nummer |
265646-66-0 |
|---|---|
Molekularformel |
C20H16N6O |
Molekulargewicht |
356.4 g/mol |
IUPAC-Name |
1-(3-phenylphenyl)-3-[2-(2H-tetrazol-5-yl)phenyl]urea |
InChI |
InChI=1S/C20H16N6O/c27-20(22-18-12-5-4-11-17(18)19-23-25-26-24-19)21-16-10-6-9-15(13-16)14-7-2-1-3-8-14/h1-13H,(H2,21,22,27)(H,23,24,25,26) |
InChI-Schlüssel |
MFCOBHHKOYTRKL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC(=CC=C2)NC(=O)NC3=CC=CC=C3C4=NNN=N4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


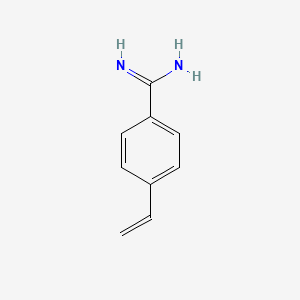
![3-Hydroxy-4-{sulfanyl[4-(trifluoromethyl)anilino]methylidene}cyclohexa-2,5-dien-1-one](/img/structure/B12573399.png)
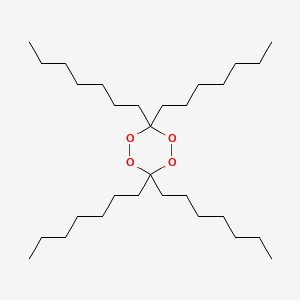
![Acetamide,N-(3-ethoxypropyl)-2-[[8-(isopropyl)-2H-1,2,4-triazino[5,6-B]indol-3-YL]thio]-](/img/structure/B12573421.png)
![7-Hydroxy-9-methyl-2-oxaspiro[3.5]nonan-6-yl prop-2-enoate](/img/structure/B12573422.png)
![4-{[(4-Chlorophenyl)sulfanyl]methyl}-1,3-dioxolan-2-one](/img/structure/B12573432.png)
![Bis[(7-oxabicyclo[4.1.0]heptan-2-yl)methyl] hexanedioate](/img/structure/B12573435.png)
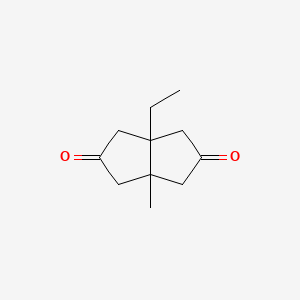
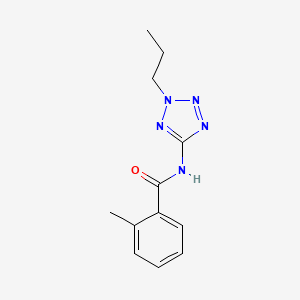
![3-[(Cyclopentylcarbonyl)amino]-4-methylbenzamide](/img/structure/B12573450.png)
![N-{1-(2,4-dichlorophenyl)-2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-N-ethyl-2-hydroxybenzamide](/img/structure/B12573466.png)
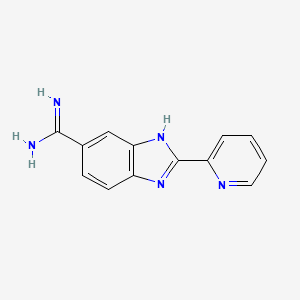
![4-[(R)-Butane-1-sulfinyl]but-1-ene](/img/structure/B12573484.png)

